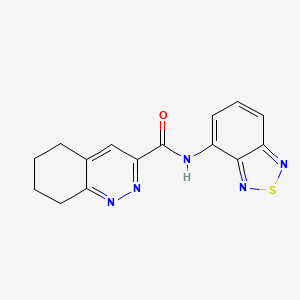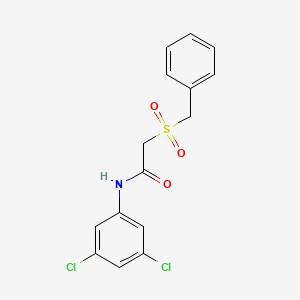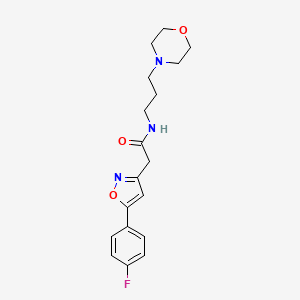![molecular formula C21H19ClN6O2 B2847567 (E)-2-amino-1-((3-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836625-75-3](/img/structure/B2847567.png)
(E)-2-amino-1-((3-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reagents, catalysts, reaction conditions, and steps involved in the synthesis .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include its reactivity, the products it forms, the conditions under which it reacts, and the mechanisms of its reactions .Physical and Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, optical activity, and stability. It could also include its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra .Applications De Recherche Scientifique
Quinoxaline Derivatives as Diuretics and Hypertension Remedies
Quinoxaline derivatives, such as the 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, have shown strong diuretic properties and potential as new remedies for hypertension. This finding is based on the study of polymorphic modifications of the compound, indicating its utility in medical research for the development of cardiovascular drugs (Shishkina et al., 2018).
Polyamides with Quinoxaline Moieties for Material Science
Quinoxaline moieties have been incorporated into polyamides, creating new materials with excellent thermal stability and solubility in polar aprotic solvents. These materials could have applications in various fields, including electronics and materials science due to their unique physical and chemical properties (Patil et al., 2011).
Antituberculosis Agents
New derivatives of quinoxaline-2-carboxylate 1,4-dioxide have been synthesized and evaluated for their in vitro antituberculosis activity. These studies highlight the compound's potential as a lead for developing new treatments against Mycobacterium tuberculosis, including drug-resistant strains (Jaso et al., 2005).
Antimalarial Activity
Ferrocenic pyrrolo[1,2-a]quinoxaline derivatives have been synthesized and tested for in vitro activity against Plasmodium falciparum strains. The results suggest potential applications in the development of new antimalarial drugs, demonstrating the versatility of quinoxaline derivatives in therapeutic research (Guillon et al., 2008).
Antimicrobial Agents
Quinoxaline N,N-dioxides and their derivatives have been studied for their antimicrobial activity against a range of bacterial and yeast strains. These compounds have shown promise as potential new drugs for antimicrobial chemotherapy, reflecting the broad spectrum of biological activities that quinoxaline derivatives may possess (Vieira et al., 2014).
Mécanisme D'action
Target of Action
The primary target of this compound is the EphA3 tyrosine kinase . This kinase is part of the ephrin receptor subfamily of the protein-tyrosine kinase family. Eph receptors are crucial for various cellular processes, including angiogenesis and tumor growth .
Mode of Action
The compound interacts with its target, the EphA3 tyrosine kinase, by acting as a type II inhibitor . Type II inhibitors bind to an allosteric site of the kinase, leading to conformational changes that inhibit the kinase’s activity . This inhibition can disrupt the signaling pathways regulated by the kinase, leading to potential therapeutic effects .
Biochemical Pathways
The inhibition of EphA3 tyrosine kinase by this compound affects several biochemical pathways. These pathways are primarily involved in cell growth and differentiation, angiogenesis, and oncogenesis . The disruption of these pathways can lead to the control of tumor size .
Pharmacokinetics
The compound’s efficacy in controlling tumor size suggests that it may have favorable pharmacokinetic properties .
Result of Action
The compound’s action results in the inhibition of EphA3 tyrosine kinase, leading to the disruption of several biochemical pathways. This disruption can control tumor size, suggesting potential anticancer effects .
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-1-[(E)-(3-chlorophenyl)methylideneamino]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O2/c1-30-10-9-24-21(29)17-18-20(27-16-8-3-2-7-15(16)26-18)28(19(17)23)25-12-13-5-4-6-14(22)11-13/h2-8,11-12H,9-10,23H2,1H3,(H,24,29)/b25-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIVSCUJTHNMQK-BRJLIKDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=CC=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=CC=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2847485.png)

![Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate](/img/structure/B2847487.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2847489.png)

![7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid](/img/structure/B2847491.png)
![10,16-Dibromo-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B2847492.png)
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2847495.png)
![5-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2847497.png)

![3,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2847499.png)
![Methyl 3-[(2,2-dimethoxyethyl)amino]propanoate](/img/structure/B2847503.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(pyrazin-2-yl)methanone](/img/structure/B2847504.png)
![2-[2-(3-Bromo-2-thienyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2847507.png)
